molecular formula C14H20N2O4 B14839074 Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-YL)ethylcarbamate

Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-YL)ethylcarbamate

Cat. No.: B14839074
M. Wt: 280.32 g/mol
InChI Key: ZTAZVVWCKOBLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate is an organic compound with the molecular formula C14H20N2O4. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a carbamate moiety. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate moiety through the reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-hydroxypyridin-2-yl)ethylcarbamate
  • Tert-butyl 2-(5-hydroxypyridin-2-yl)ethylcarbamate
  • Tert-butyl 2-(4-acetylpyridin-2-yl)ethylcarbamate

Uniqueness

Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-(5-acetyl-4-oxo-1H-pyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-9(17)11-8-16-10(7-12(11)18)5-6-15-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,15,19)(H,16,18)

InChI Key

ZTAZVVWCKOBLJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=CC1=O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.